![molecular formula C18H13N3O2S B2372630 N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide CAS No. 941903-13-5](/img/structure/B2372630.png)
N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide, also known as BMVC, is a synthetic compound that has been widely used in scientific research for its potential pharmacological applications. BMVC belongs to the family of isoxazolecarboxamides and has been found to exhibit various biological activities. In
Scientific Research Applications
Antibacterial Agents
Compounds with a similar structure, such as 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones, have been synthesized as potential antibacterial agents . They were found to manifest profound antimicrobial activity .
Anti-tubercular Compounds
Benzothiazole based compounds have been synthesized and shown to have potent anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Anti-inflammatory Properties
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized and evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Necroptosis Inhibitors
Compounds similar to N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide, such as N-(7-cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632), have been identified as potent inhibitors of necroptosis by targeting both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) kinases .
Anti-inflammatory Activity
Some synthesized compounds with similar structures showed anti-inflammatory activity comparable to that of the standard ibuprofen drug .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
For instance, some benzothiazole derivatives have been found to inhibit topoisomerase I, a crucial enzyme involved in DNA replication .
Biochemical Pathways
For instance, some benzothiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, key mediators of inflammation .
Pharmacokinetics
A study on similar benzothiazole derivatives indicated a favorable pharmacokinetic profile . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied further to determine their impact on bioavailability.
Result of Action
Some benzothiazole derivatives have been found to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction, leading to cell apoptosis .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-9-15(21-23-11)17(22)19-13-6-4-5-12(10-13)18-20-14-7-2-3-8-16(14)24-18/h2-10H,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSABEFACSIRFJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.